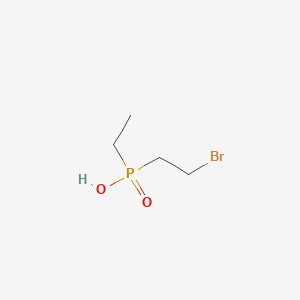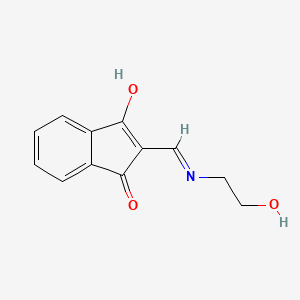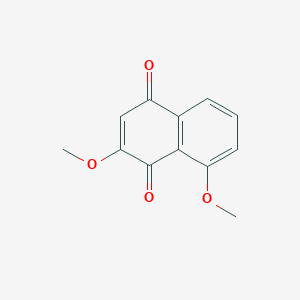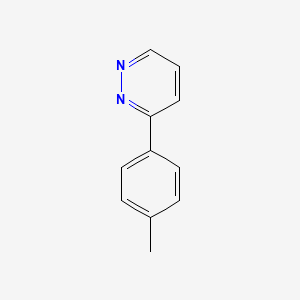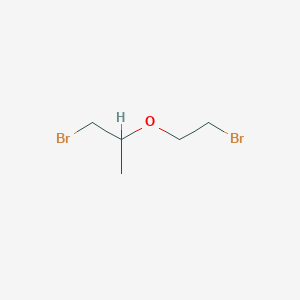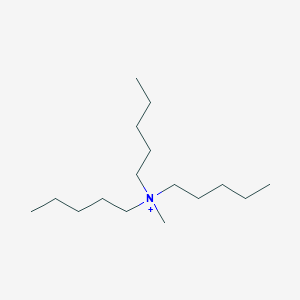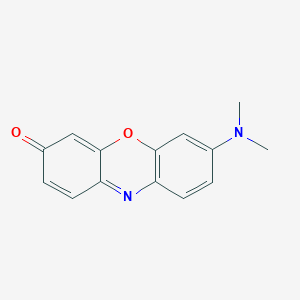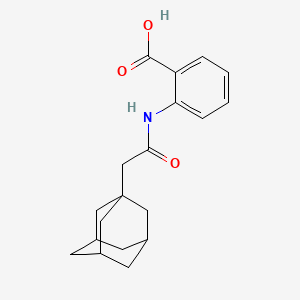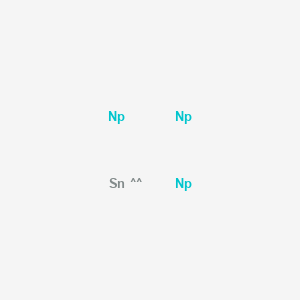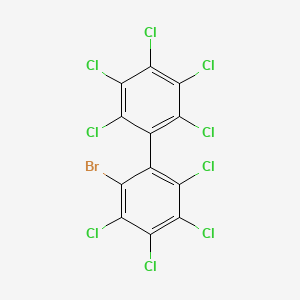
1,1'-Biphenyl, bromononachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, bromononachloro-: is a halogenated biphenyl compound. It is characterized by the presence of bromine and multiple chlorine atoms attached to the biphenyl structure. This compound is part of a broader class of halogenated biphenyls, which have been studied for their various chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromononachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The process typically requires the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective halogenation.
Industrial Production Methods: Industrial production of halogenated biphenyls, including 1,1’-Biphenyl, bromononachloro-, often involves large-scale halogenation reactors. These reactors are designed to handle the corrosive nature of halogen gases and maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, bromononachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones or reduction to form less halogenated biphenyls.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted biphenyls depending on the nucleophile used.
Oxidation Products: Biphenyl quinones.
Reduction Products: Less halogenated biphenyls or fully dehalogenated biphenyls.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, bromononachloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various biphenyl derivatives.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, bromononachloro- involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-bromo-: A brominated biphenyl with a single bromine atom.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
1,1’-Biphenyl, 4-chloro-: A chlorinated biphenyl with a single chlorine atom.
Comparison: 1,1’-Biphenyl, bromononachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which can significantly alter its chemical and biological properties compared to other halogenated biphenyls
Propiedades
Número CAS |
52783-18-3 |
|---|---|
Fórmula molecular |
C12BrCl9 |
Peso molecular |
543.1 g/mol |
Nombre IUPAC |
1-bromo-2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene |
InChI |
InChI=1S/C12BrCl9/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 |
Clave InChI |
CAWIJYVUVPFQRC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Br)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



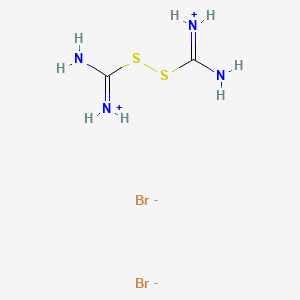
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


